molecular formula C4H5N3O B1315440 1-methyl-1H-1,2,4-triazole-5-carbaldehyde CAS No. 99651-37-3

1-methyl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No.: B1315440
CAS No.: 99651-37-3
M. Wt: 111.1 g/mol
InChI Key: OJBNZAZUTPLWDT-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,4-triazole-5-carbaldehyde (CAS: 99651-37-3) is a heterocyclic organic compound with the molecular formula C₄H₅N₃O and a molecular weight of 111.10 g/mol . It features a triazole ring substituted with a methyl group at the 1-position and an aldehyde functional group at the 5-position. This compound is primarily utilized as a building block in organic synthesis, particularly for designing pharmaceuticals, agrochemicals, and advanced materials . Its synthesis involves the reaction of 1-methyl-1H-1,2,4-triazole with isopropyl magnesium chloride in tetrahydrofuran (THF) under argon, followed by aldehyde functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-cyanobenzyl alcohol with formaldehyde under basic conditions . Another method includes the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol, followed by oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and oxidation, with careful control of temperature, pressure, and pH to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between 1-methyl-1H-1,2,4-triazole-5-carbaldehyde and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Functional Group Key Applications/Notes
This compound 99651-37-3 C₄H₅N₃O 111.10 1-methyl, 5-aldehyde Aldehyde Building block for pharmaceuticals
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde 28064945 C₅H₇N₃O 125.13 1-ethyl, 5-aldehyde Aldehyde Higher lipophilicity; potential for tailored reactivity
3-Methyl-1H-1,2,4-triazole-5-carbaldehyde 56804-98-9 C₄H₅N₃O 111.10 3-methyl, 5-aldehyde Aldehyde Altered electronic effects due to methyl position
1-Methyl-1H-1,2,4-triazole-5-carboxylic Acid 815588-93-3 C₄H₅N₃O₂ 127.10 1-methyl, 5-carboxy Carboxylic acid Intermediate for amide/ester derivatives

Key Differences and Implications

Substituent Position and Reactivity: The position of the methyl group significantly influences electronic properties. In the 1-methyl derivative, the methyl group adjacent to the aldehyde may stabilize the triazole ring via steric or electronic effects, whereas the 3-methyl isomer (CAS 56804-98-9) could exhibit distinct reactivity due to altered resonance effects .

Functional Group Impact :

  • The aldehyde group in this compound enables condensation reactions (e.g., formation of hydrazones or Schiff bases), making it valuable for synthesizing heterocyclic scaffolds .
  • Replacing the aldehyde with a carboxylic acid (CAS 815588-93-3) shifts reactivity toward peptide coupling or salt formation, expanding utility in metallo-organic frameworks or polymer chemistry .

Synthetic Accessibility :

  • The 1-methyl derivative is synthesized via Grignard reagent-mediated aldehyde formation , while the carboxylic acid analog likely requires oxidation of the aldehyde or direct carboxylation .

Safety and Handling :

  • The 3-methyl isomer (CAS 56804-98-9) carries hazard statements H302-H319-H335 (harmful if swallowed, eye irritation, respiratory irritation), whereas safety data for the 1-methyl derivative emphasize storage under inert conditions (2–8°C) to prevent degradation .

Biological Activity

1-Methyl-1H-1,2,4-triazole-5-carbaldehyde is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The chemical structure of this compound includes a triazole ring with a methyl group and an aldehyde functional group. This configuration is crucial for its biological interactions.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various fungi and bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) of 0.0156 μg/mL against Candida albicans, outperforming fluconazole by 16-fold .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)Reference CompoundMIC (μg/mL)
Candida albicans0.0156Fluconazole0.25
Staphylococcus aureus (MRSA)0.25Vancomycin0.68

Anti-inflammatory Activity

Research indicates that derivatives of 1-methyl-1H-1,2,4-triazole can modulate inflammatory responses. In vitro studies have demonstrated that these compounds can significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

Table 2: Cytokine Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound 3a 5045
Compound 3b 6560

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate binding to active sites of enzymes such as carbonic anhydrase and cytochrome P450, affecting their activity and leading to therapeutic effects.
  • Cell Signaling Modulation : The compound can influence cellular signaling pathways by modulating kinase activities, which are pivotal in regulating various cellular functions .

Case Studies

A recent study evaluated the anti-inflammatory properties of several triazole derivatives in animal models. The results indicated that at lower doses, these compounds exhibited significant therapeutic effects without notable toxicity .

Another study focused on the synthesis of new derivatives containing propanoic acid moieties that demonstrated enhanced anti-inflammatory and antimicrobial activities compared to their precursors .

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, and how can reaction conditions be optimized for yield?

Level: Basic
Answer: The Vilsmeier-Haack reaction is a widely used method for synthesizing triazole carbaldehydes. For analogous compounds like 1-aryl-5-chloro-pyrazole-4-carbaldehydes, this involves reacting a triazole precursor with DMF and POCl₃ under controlled conditions (50–60°C, 4–6 hours). Yield optimization focuses on stoichiometric ratios (e.g., 1:2 molar ratio of precursor to POCl₃) and inert atmospheres to minimize side reactions. Post-reaction quenching with ice-water and purification via recrystallization (ethanol/water) are critical steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Level: Basic
Answer:

  • IR Spectroscopy: A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group. Triazole ring vibrations appear between 1500–1600 cm⁻¹.
  • ¹H NMR: The aldehyde proton resonates at δ 9.8–10.2 ppm. Triazole protons (positions 1, 2, 4) appear as singlets or doublets between δ 7.5–8.5 ppm. The methyl group (N–CH₃) shows a singlet near δ 3.8 ppm.
  • ¹³C NMR: The aldehyde carbon appears at δ 190–200 ppm, while triazole carbons range from δ 140–160 ppm .

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound, particularly regarding hydrogen bonding patterns?

Level: Advanced
Answer:

  • Refinement Tools: Use SHELXL for high-resolution refinement, employing restraints for disordered atoms and validating with R-factors (<5% for high-quality data).
  • Hydrogen Bond Analysis: Apply graph set analysis (e.g., Etter’s rules) to categorize motifs like D (onor)–HA (cceptor) interactions. Tools like Mercury or CrystalExplorer aid in visualizing networks.
  • Twinning/Disorder: Check for twinning using PLATON and refine with TWIN/BASF commands in SHELX .

Q. What strategies are recommended for elucidating reaction mechanisms involving this compound in nucleophilic addition reactions?

Level: Advanced
Answer:

  • Kinetic Studies: Monitor reaction progress via in-situ NMR or HPLC to identify intermediates.
  • Isotopic Labeling: Use ¹³C-labeled aldehyde groups to track nucleophilic attack sites.
  • Computational Modeling: Employ DFT (e.g., Gaussian) to calculate transition states and activation energies. For example, nucleophilic substitution with phenols (as in pyrazole analogs) proceeds via a two-step mechanism under basic conditions .

Q. How does the electronic nature of substituents on the triazole ring influence the reactivity of the aldehyde group?

Level: Intermediate
Answer: Electron-withdrawing groups (e.g., –NO₂, –CF₃) increase the electrophilicity of the aldehyde, enhancing reactivity in condensation reactions. Conversely, electron-donating groups (e.g., –CH₃, –OCH₃) reduce reactivity but improve solubility in polar solvents. For example, bromoalkyl substituents (as in related triazoles) alter solubility and biological activity .

Table 1: Comparison of Triazole Derivatives

CompoundSubstituentAldehyde ReactivitySolubility (Polar Solvents)
This compound–CH₃ (N1)ModerateModerate (DMSO, EtOH)
5-(Bromoalkyl)-analog–Br (C5)HighLow
3-Nitro-analog–NO₂ (C3)Very HighLow
Data inferred from structural analogs in .

Q. What are the best practices for determining the crystal structure of this compound using single-crystal X-ray diffraction?

Level: Advanced
Answer:

  • Crystal Growth: Use slow evaporation from ethanol/acetone mixtures to obtain high-quality single crystals.
  • Data Collection: Collect at low temperature (100 K) to minimize thermal motion. Ensure completeness >95% and redundancy >4.
  • Refinement: Use SHELXL with anisotropic displacement parameters for non-H atoms. Validate with CheckCIF and generate ORTEP diagrams (WinGX) for publication .

Q. What common impurities arise during synthesis, and how can they be identified and removed?

Level: Basic
Answer:

  • Impurities: Unreacted triazole precursors or oxidized by-products (e.g., carboxylic acids).
  • Detection: HPLC (C18 column, MeOH:H₂O mobile phase) or TLC (Rf comparison).
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water, 1:3 ratio) .

Q. How can computational methods predict the stability and tautomeric forms of this compound?

Level: Advanced
Answer:

  • Tautomer Stability: Perform DFT calculations (B3LYP/6-311+G**) to compare energies of possible tautomers (e.g., aldehyde vs. enol forms).
  • Solvent Effects: Use PCM models to simulate solvent interactions (e.g., DMSO vs. water).
  • Validation: Correlate computed NMR shifts with experimental data (δ < 0.5 ppm deviation) .

Properties

IUPAC Name

2-methyl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-7-4(2-8)5-3-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBNZAZUTPLWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545270
Record name 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99651-37-3
Record name 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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